molecular formula C14H11N5O B12138114 N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide

N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide

Katalognummer: B12138114
Molekulargewicht: 265.27 g/mol
InChI-Schlüssel: YAJNLWYSZPFVOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an alkyl or aryl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between a primary amine and a carbonyl compound. The reaction is often catalyzed by acids and can be carried out under reflux conditions in ethanol or other suitable solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or hydrazides.

Wissenschaftliche Forschungsanwendungen

N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with specific proteins and enzymes . Molecular docking studies have identified key residues that interact with the compound, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C14H11N5O

Molekulargewicht

265.27 g/mol

IUPAC-Name

N-[(3-amino-2H-isoindol-1-yl)imino]pyridine-2-carboxamide

InChI

InChI=1S/C14H11N5O/c15-12-9-5-1-2-6-10(9)13(17-12)18-19-14(20)11-7-3-4-8-16-11/h1-8,17H,15H2

InChI-Schlüssel

YAJNLWYSZPFVOU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(=O)N=NC2=C3C=CC=CC3=C(N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.